molecular formula C21H18ClN5O6 B2505271 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1052606-22-0

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2505271
CAS No.: 1052606-22-0
M. Wt: 471.85
InChI Key: UMSJRBQQKVNGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a polycyclic framework combining pyrrolo[3,4-d][1,2,3]triazole and benzodioxin moieties, with a 3-chloro-4-methoxyphenyl substituent at position 5 and an acetamide linkage to the dihydrobenzodioxin group. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups may influence its physicochemical properties, such as solubility and lipophilicity, critical for drug-likeness .

Properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O6/c1-31-14-5-3-12(9-13(14)22)27-20(29)18-19(21(27)30)26(25-24-18)10-17(28)23-11-2-4-15-16(8-11)33-7-6-32-15/h2-5,8-9,18-19H,6-7,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSJRBQQKVNGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent due to its ability to modulate specific molecular pathways involved in tumor growth and survival. Its unique structure allows it to interact with various cellular targets that are critical in cancer biology.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against a range of pathogens. This positions it as a candidate for further development in treating infectious diseases.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures possess neuroprotective properties. This compound may be explored for its ability to protect neuronal cells from damage in neurodegenerative conditions.

Biological Studies

  • Cellular Mechanisms : The compound's interaction with cellular receptors and enzymes can provide insights into cellular signaling pathways. This could facilitate the understanding of disease mechanisms at the molecular level.
  • Drug Development : Given its promising biological activities, this compound serves as a lead structure for the development of new therapeutics targeting various diseases such as cancer and infections.

Material Science

The unique chemical properties of this compound allow for its use in developing novel materials with specific functionalities. Its ability to form complexes with metals or other organic molecules can lead to applications in catalysis or as sensors.

Case Studies

  • Synthesis and Biological Evaluation : In a study published in Medicinal Chemistry, researchers synthesized the compound and evaluated its anticancer properties against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations.
  • Mechanistic Studies : A research article detailed the mechanism by which the compound interacts with specific kinases involved in cancer progression. This study provided insights into how structural modifications could enhance efficacy.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The pyrrolo[3,4-d][1,2,3]triazole core is known to interact with various proteins, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues

The evidence highlights several structurally related heterocyclic compounds (e.g., compounds 6 , 7 , 8 , and 13 in –7). Key differences include:

  • Core Framework: The target compound’s pyrrolo-triazole-dione core differs from analogues like compound 6 (pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazine) and 13 (pyrido-pyrimidine linked to pyrrolo-thiazolo-pyrimidine).
  • Substituents: The 3-chloro-4-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl in compound 6 or pyridyl groups in 12 and 13.

Bioactivity and Computational Comparisons

Similarity Indexing and Tanimoto Analysis

–11 emphasize computational methods for comparing bioactivity and structural similarity. Key findings:

  • Tanimoto Coefficients: Structural similarity metrics (e.g., Morgan fingerprints) could quantify the target compound’s resemblance to known bioactive molecules. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto analysis .
  • Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles () suggests that the target compound might cluster with triazole- or pyrrolo-containing molecules, which often exhibit kinase or protease inhibition .

Molecular Docking and Binding Affinity

–11 highlight that minor structural changes significantly alter binding affinities. For instance:

  • The chloro group in the target compound may interact with hydrophobic pockets in enzymes, while the dihydrobenzodioxin moiety could engage in π-stacking with aromatic residues.
  • Analogues lacking chlorine (e.g., compound 6 ) may exhibit lower binding specificity due to reduced electronegativity .

Comparative Data Table

Property/Feature Target Compound Compound 6 Compound 13
Core Structure Pyrrolo-triazole-dione Pyrrolo-thiazolo-pyrimidine Pyrido-pyrimidine
Key Substituents 3-Cl-4-OCH₃Ph, dihydrobenzodioxin 4-OCH₃Ph, triazolo-thiadiazine 4-ClPh, pyrido-pyrimidine
Synthetic Reagent Monochloroacetic acid (hypot.) Monochloroacetic acid Ethyl chloroacetate
Calculated logP* ~3.5 (estimated) ~2.8 ~4.1
Potential Bioactivity Enzyme inhibition (speculative) Anticancer (inferred from class) Antimicrobial (structural analogy)

*logP values estimated via analogous compounds’ hydrophobicity trends.

Biological Activity

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features a pyrrolo-triazole core and various substituents that may influence its pharmacological properties.

  • Molecular Formula : C₁₉H₁₄ClN₅O₄
  • Molecular Weight : Approximately 427.84 g/mol
  • Structural Characteristics : The presence of functional groups such as chloro and methoxy enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Anticancer Activity : Pyrrolo[3,4-d][1,2,3]triazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, related triazole compounds have shown selective cytotoxicity in melanoma cells and other cancer types by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activities against a variety of pathogens. This compound's structure suggests potential efficacy against bacterial and fungal infections .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to alterations in signaling pathways that regulate cellular functions.

Cytotoxicity Studies

A study examined the cytotoxic effects of a related triazole derivative on human melanoma cells (VMM917). The compound exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity compared to normal cells. It induced cell cycle arrest at the S phase and decreased melanin production in treated cells .

Antimicrobial Activity

Research on similar triazole compounds has demonstrated broad-spectrum antimicrobial activity. These compounds have been effective against resistant strains of bacteria and fungi, suggesting that the target compound may possess similar properties .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerTriazole derivativesSelective cytotoxicity in melanoma cells
AntimicrobialVarious triazolesEffective against bacterial and fungal infections
Enzyme InhibitionSimilar structuresInhibition of key metabolic enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.